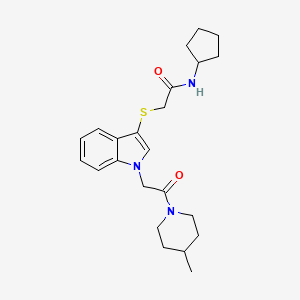

![molecular formula C21H19ClN6 B2835188 N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946218-33-3](/img/structure/B2835188.png)

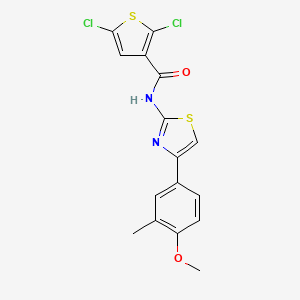

N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is known to exhibit various biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, often involves the reaction of chalcone with guanidine hydrochloride . The reaction can be carried out under both conventional and green conditions .Molecular Structure Analysis

The molecular structure of this compound, like other pyrimidines, includes a six-membered ring with two nitrogen atoms . The compound also contains aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Applications De Recherche Scientifique

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. The design and synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines demonstrated significant in vitro growth inhibition of M. tuberculosis, low hERG liability, and good stabilities in mouse/human liver microsomes, indicating their potential as M.tb inhibitors (Sutherland et al., 2022).

Anticancer Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anti-proliferative activities against human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cell lines. Some compounds exhibited potent anti-proliferative and CDK9 inhibitory activities, demonstrating their potential as anticancer agents (Lukasik et al., 2012).

Histone Demethylase Inhibition

N-substituted pyrazolopyrimidine derivatives have been discovered as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDM), specifically targeting the KDM4 and KDM5 subfamilies. These inhibitors show selectivity, cellular permeability, and the ability to inhibit histone demethylation, highlighting their utility in modulating epigenetic states (Bavetsias et al., 2016).

Antiviral Activity

A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives reported the synthesis and in vitro evaluation of their antiviral activity against herpes simplex virus type-1. Selected compounds showed strong antiviral activity, indicating the therapeutic potential of pyrazole-based compounds in viral infections (Tantawy et al., 2012).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant in vitro antimicrobial and anticancer activity, surpassing that of the reference drug doxorubicin in some cases. This research underscores the potential of pyrazole and pyrazolopyrimidine derivatives in developing new therapeutic agents for microbial infections and cancer (Hafez et al., 2016).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6/c22-15-8-10-16(11-9-15)24-19-18-14-23-28(17-6-2-1-3-7-17)20(18)26-21(25-19)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSLSGBAGACZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

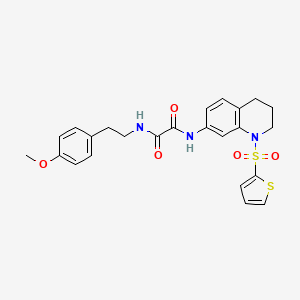

![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)

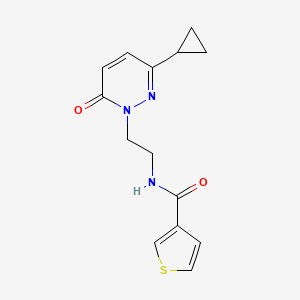

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2835116.png)

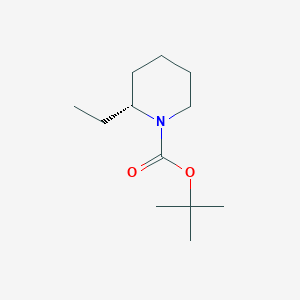

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)

![N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2835128.png)